Cas no 2228165-52-2 (tert-butyl N-5-(morpholin-3-yl)pyrimidin-2-ylcarbamate)

tert-butyl N-5-(morpholin-3-yl)pyrimidin-2-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-5-(morpholin-3-yl)pyrimidin-2-ylcarbamate
- EN300-1887286
- tert-butyl N-[5-(morpholin-3-yl)pyrimidin-2-yl]carbamate
- 2228165-52-2
-
- インチ: 1S/C13H20N4O3/c1-13(2,3)20-12(18)17-11-15-6-9(7-16-11)10-8-19-5-4-14-10/h6-7,10,14H,4-5,8H2,1-3H3,(H,15,16,17,18)
- InChIKey: DYRVURQDHQBKNR-UHFFFAOYSA-N
- ほほえんだ: O1CCNC(C2=CN=C(NC(=O)OC(C)(C)C)N=C2)C1
計算された属性
- せいみつぶんしりょう: 280.15354051g/mol
- どういたいしつりょう: 280.15354051g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 324
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 85.4Ų
tert-butyl N-5-(morpholin-3-yl)pyrimidin-2-ylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1887286-0.5g |
tert-butyl N-[5-(morpholin-3-yl)pyrimidin-2-yl]carbamate |
2228165-52-2 | 0.5g |
$1509.0 | 2023-09-18 | ||
Enamine | EN300-1887286-10.0g |
tert-butyl N-[5-(morpholin-3-yl)pyrimidin-2-yl]carbamate |
2228165-52-2 | 10g |
$6758.0 | 2023-06-03 | ||
Enamine | EN300-1887286-2.5g |
tert-butyl N-[5-(morpholin-3-yl)pyrimidin-2-yl]carbamate |
2228165-52-2 | 2.5g |
$3080.0 | 2023-09-18 | ||
Enamine | EN300-1887286-10g |
tert-butyl N-[5-(morpholin-3-yl)pyrimidin-2-yl]carbamate |
2228165-52-2 | 10g |
$6758.0 | 2023-09-18 | ||
Enamine | EN300-1887286-0.1g |
tert-butyl N-[5-(morpholin-3-yl)pyrimidin-2-yl]carbamate |
2228165-52-2 | 0.1g |
$1384.0 | 2023-09-18 | ||
Enamine | EN300-1887286-0.25g |
tert-butyl N-[5-(morpholin-3-yl)pyrimidin-2-yl]carbamate |
2228165-52-2 | 0.25g |
$1447.0 | 2023-09-18 | ||
Enamine | EN300-1887286-1.0g |
tert-butyl N-[5-(morpholin-3-yl)pyrimidin-2-yl]carbamate |
2228165-52-2 | 1g |
$1572.0 | 2023-06-03 | ||
Enamine | EN300-1887286-5.0g |
tert-butyl N-[5-(morpholin-3-yl)pyrimidin-2-yl]carbamate |
2228165-52-2 | 5g |
$4557.0 | 2023-06-03 | ||
Enamine | EN300-1887286-0.05g |
tert-butyl N-[5-(morpholin-3-yl)pyrimidin-2-yl]carbamate |
2228165-52-2 | 0.05g |
$1320.0 | 2023-09-18 | ||
Enamine | EN300-1887286-1g |
tert-butyl N-[5-(morpholin-3-yl)pyrimidin-2-yl]carbamate |
2228165-52-2 | 1g |
$1572.0 | 2023-09-18 |
tert-butyl N-5-(morpholin-3-yl)pyrimidin-2-ylcarbamate 関連文献
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
tert-butyl N-5-(morpholin-3-yl)pyrimidin-2-ylcarbamateに関する追加情報
Introduction to Tert-butyl N-5-(morpholin-3-yl)pyrimidin-2-ylcarbamate (CAS No. 2228165-52-2)
Tert-butyl N-5-(morpholin-3-yl)pyrimidin-2-ylcarbamate, identified by its Chemical Abstracts Service (CAS) number 2228165-52-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule represents a fusion of structural features that make it a promising candidate for further exploration in drug discovery and development. The presence of a tert-butyl group, a morpholin-3-yl moiety, and a pyrimidin-2-ylcarbamate backbone suggests potential biological activity, particularly in modulating enzyme inhibition and receptor interactions. Such structural motifs are frequently explored in the design of novel therapeutic agents due to their ability to enhance binding affinity and selectivity.
The pyrimidin-2-ylcarbamate moiety is a well-documented pharmacophore in medicinal chemistry, often incorporated into molecules targeting various biological pathways. Pyrimidine derivatives are known for their role in nucleic acid metabolism and have been widely utilized in the development of antiviral, anticancer, and antimicrobial agents. The incorporation of a carbamate group further expands the chemical space, allowing for tunable physicochemical properties such as solubility, metabolic stability, and binding interactions. These features are critical in determining the pharmacokinetic profile of a drug candidate.
The morpholin-3-yl substituent adds another layer of complexity to the molecule, contributing to its overall biological activity. Morpholine derivatives are frequently found in bioactive compounds due to their ability to stabilize three-dimensional structures through hydrogen bonding and hydrophobic interactions. This structural feature can be particularly advantageous in designing molecules that interact with protein targets, such as kinases or other enzymes involved in cellular signaling pathways. Recent studies have highlighted the importance of morpholine-based scaffolds in enhancing drug-like properties, including improved oral bioavailability and reduced toxicity.
In the context of contemporary pharmaceutical research, the synthesis and characterization of Tert-butyl N-5-(morpholin-3-yl)pyrimidin-2-ylcarbamate (CAS No. 2228165-52-2) align with emerging trends in drug discovery. The compound's structural framework suggests potential applications in targeting diseases associated with dysregulated enzymatic activity or aberrant signaling pathways. For instance, pyrimidine-based inhibitors have shown promise in treating cancers by inhibiting key metabolic enzymes like poly(ADP-ribose) polymerases (PARPs). Similarly, morpholine derivatives have been explored for their anti-inflammatory and antiviral properties.
The tert-butyl group serves multiple purposes in this molecule. It acts as a steric shield, protecting reactive sites from unwanted side reactions during synthesis and potentially improving metabolic stability by reducing susceptibility to enzymatic degradation. Additionally, the bulkiness of the tert-butyl moiety can influence binding affinity by optimizing the orientation of the molecule within a target protein's active site. This concept is supported by computational studies that demonstrate how substituents like tert-butyl can fine-tune pharmacokinetic parameters such as solubility and permeability.
Recent advancements in synthetic methodologies have enabled more efficient production of complex heterocyclic compounds like Tert-butyl N-5-(morpholin-3-yl)pyrimidin-2-ylcarbamate (CAS No. 2228165-52-2). Techniques such as transition-metal-catalyzed cross-coupling reactions and microwave-assisted synthesis have significantly reduced reaction times and improved yields, making it feasible to explore larger chemical libraries for drug discovery purposes. These innovations are particularly relevant given the increasing demand for structurally diverse compounds that exhibit novel biological activities.
The biological evaluation of this compound is an ongoing area of research, with initial studies suggesting potential therapeutic applications. In vitro assays have indicated that derivatives bearing similar structural motifs may exhibit inhibitory activity against certain enzymes implicated in diseases such as diabetes and neurodegeneration. While further research is needed to fully elucidate its mechanism of action, these preliminary findings underscore the compound's potential as a lead structure for future drug development efforts.
From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is essential when handling intermediates like Tert-butyl N-5-(morpholin-3-y l)pyrimidin -2 - ylcarbamate (CAS No. 2228165 -52 -2). This includes maintaining stringent quality control measures throughout synthesis, purification, and storage to guarantee consistency and reproducibility across batches. Such standards are critical not only for preclinical studies but also for eventual clinical trials where batch-to-batch variability can significantly impact results.
The integration of computational modeling into drug discovery workflows has also played a pivotal role in understanding the properties of Tert-butyl N -5 -(morpholin -3 - yl ) pyrimidin -2 - yl carbamate (CAS No . 2228165 -52 -2 ). Molecular dynamics simulations and enzyme docking studies can provide insights into how this compound interacts with biological targets at an atomic level . These tools enable researchers to predict binding affinities , optimize lead structures ,and identify potential liabilities early in the development process , thereby accelerating time-to-market for new therapeutics.
In conclusion, Tert-butyl N -5 -(morpholin -3 - yl ) pyrimidin -2 - yl carbamate (CAS No . 2228165 -52 -2 ) represents an intriguing molecule with multiple pharmacophoric elements that warrant further exploration . Its unique combination of structural features positions it as a valuable scaffold for developing novel therapeutic agents targeting various diseases . As research progresses , additional insights into its biological activity , synthetic feasibility ,and pharmacokinetic properties will continue to refine our understanding of its potential applications . The ongoing investigation into this compound underscores the dynamic nature of pharmaceutical chemistry where interdisciplinary approaches drive innovation toward improving human health outcomes .
2228165-52-2 (tert-butyl N-5-(morpholin-3-yl)pyrimidin-2-ylcarbamate) 関連製品
- 101342-45-4(4-epi-Chlortetracycline Hydrochloride (>90%))
- 1261720-82-4(2,5-Bis(2-(trifluoromethoxy)phenyl)nicotinaldehyde)
- 77564-42-2((2S)-4-(benzyloxy)butan-2-ol)
- 3236-71-3(9,9-Bis (4-Hydroxyphenyl) Fluorene)
- 1708428-73-2([5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-(3,4-dimethoxyphenyl)methanamine)
- 95878-02-7(6-(Aminomethyl)-2-hydroxy-pyridine Hydrochloride)
- 1260589-47-6(Boc-2,4-dimethoxy-D-homophenylalanine)
- 90033-65-1(1-(2-Amino-3-chlorophenyl)-2-phenylethan-1-one)
- 1805129-16-1(3-(Difluoromethyl)-5-iodopyridine-4-carboxaldehyde)
- 2408936-97-8((1R,3S)-1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride)



